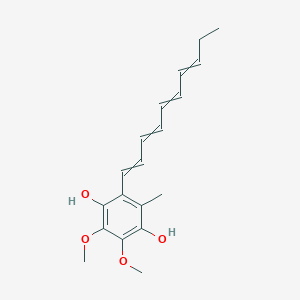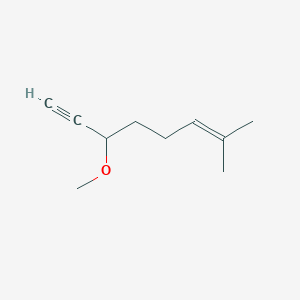
3-Methoxy-7-methyloct-6-EN-1-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-7-methyloct-6-EN-1-yne is an organic compound with the molecular formula C10H16O It is characterized by the presence of both an alkyne and an alkene functional group, along with a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-7-methyloct-6-EN-1-yne typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxy-1-butyne and 2-methyl-1-butene.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. A common solvent used is tetrahydrofuran (THF).
Catalysts: Palladium catalysts, such as palladium on carbon (Pd/C), are often employed to facilitate the coupling reactions.
Temperature and Time: The reaction is typically conducted at room temperature and may require several hours to complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification: Employing techniques such as distillation and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-7-methyloct-6-EN-1-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can convert the alkyne and alkene groups to alkanes.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different ethers.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium at room temperature.
Reduction: H2 gas with Pd/C catalyst at room temperature and atmospheric pressure.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of various ethers.
Aplicaciones Científicas De Investigación
3-Methoxy-7-methyloct-6-EN-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-7-methyloct-6-EN-1-yne involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate various biochemical pathways, potentially leading to therapeutic effects such as inhibition of inflammation or cancer cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxy-7-methyloct-6-EN-1-ol: Similar structure but with a hydroxyl group instead of an alkyne.
3-Methoxy-7-methyloct-6-EN-1-amine: Similar structure but with an amine group instead of an alkyne.
3-Methoxy-7-methyloct-6-EN-1-thiol: Similar structure but with a thiol group instead of an alkyne.
Uniqueness
3-Methoxy-7-methyloct-6-EN-1-yne is unique due to the presence of both an alkyne and an alkene functional group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and research applications.
Propiedades
Número CAS |
824391-09-5 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
3-methoxy-7-methyloct-6-en-1-yne |
InChI |
InChI=1S/C10H16O/c1-5-10(11-4)8-6-7-9(2)3/h1,7,10H,6,8H2,2-4H3 |
Clave InChI |
IJONKNWAXMRKKO-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(C#C)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[Azido(phenyl)methyl]-2-fluorophenyl}methanesulfonamide](/img/structure/B14227612.png)
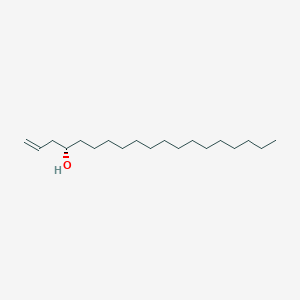

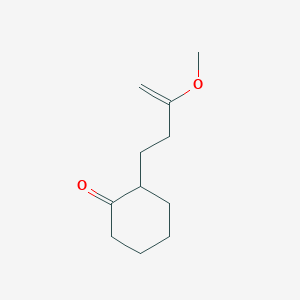
![1,2-Di([1,1'-binaphthalen]-4-yl)benzene](/img/structure/B14227643.png)
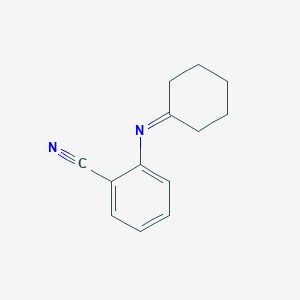
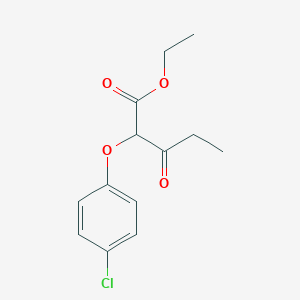
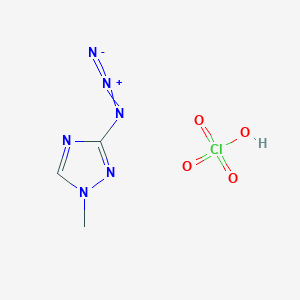
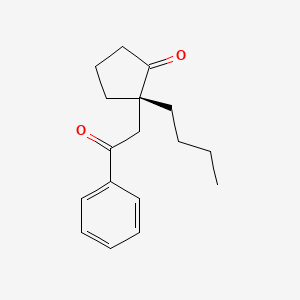
![1,3,5-Tris[2-(piperidin-1-yl)ethyl]-1,3,5-triazinane](/img/structure/B14227669.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 8-fluoro-3-methyl-5-phenyl-](/img/structure/B14227672.png)
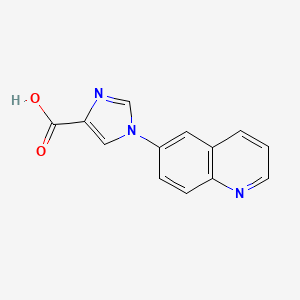
![1-[1,2-Bis(phenylselanyl)ethenyl]cyclohexan-1-ol](/img/structure/B14227682.png)
